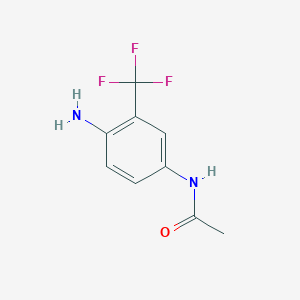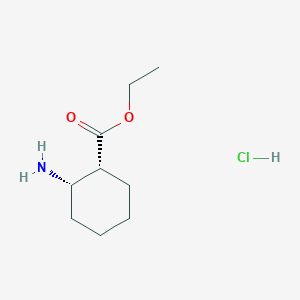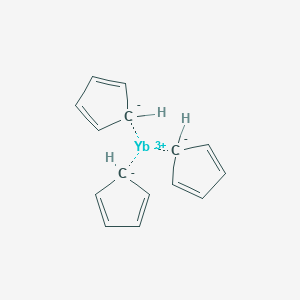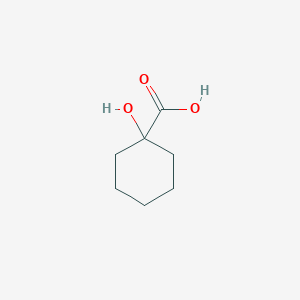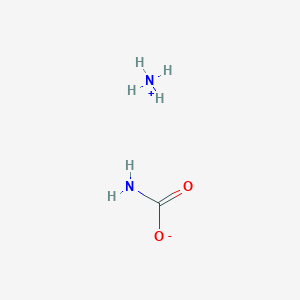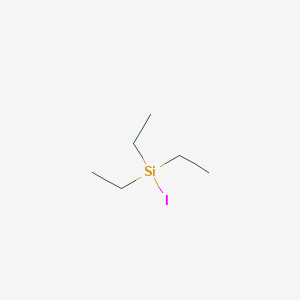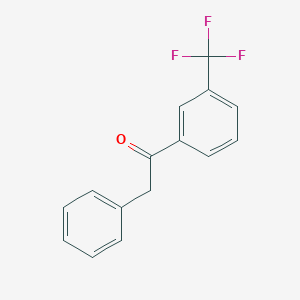
2-Phenyl-3'-trifluoromethylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Phenyl-3'-trifluoromethylacetophenone often involves starting materials like 2,2,2-trifluoroacetophenone. For instance, 3-trifluoromethyl-3-phenyldiazirine (TPD) is synthesized from 2,2,2-trifluoroacetophenone with an overall yield of 60% (Brunner et al., 1980). Another example includes the synthesis of 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, starting with the bromination of trifluoroacetophenone (Kogon et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of trifluoromethyl groups in enhancing the stability and reactivity of these molecules. For example, novel fluorinated aromatic diamine monomers derived from trifluoroacetophenone exhibit solubility in many polar organic solvents, indicating the influence of trifluoromethyl groups on their physical properties (Yin et al., 2005).
Chemical Reactions and Properties
The trifluoromethyl group significantly impacts the chemical reactivity and properties of these compounds. For instance, 3,5-bis(trifluoromethyl) acetophenone, when reduced, yields key chiral intermediates for pharmaceutical synthesis, demonstrating the pivotal role of the trifluoromethyl group in facilitating enantioselective reactions (Ouyang et al., 2013).
Physical Properties Analysis
Compounds containing the trifluoromethyl group, such as 2-Phenyl-3'-trifluoromethylacetophenone, often exhibit unique physical properties. For example, fluorinated polyimides derived from similar monomers show good thermal stability and outstanding mechanical properties, highlighting the contribution of trifluoromethyl groups to the material's performance (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds are greatly influenced by the presence of the trifluoromethyl group. This group enhances the compounds' reactivity towards nucleophilic attack, making them suitable for a variety of chemical transformations, including biocatalytic reductions and enantioselective syntheses (Yu et al., 2018).
Aplicaciones Científicas De Investigación
Biocatalysis and Chiral Intermediates
A study by Yu et al. (2018) discovered an NADPH-dependent short-chain dehydrogenase from Burkholderia cenocepacia with excellent stereoselectivity for reducing derivatives of 2-phenyl-3'-trifluoromethylacetophenone. This enzyme is significant for synthesizing chiral alcohols, crucial in pharmaceutical applications.
Photocrosslinking in Molecular Biology
Kogon et al. (1992) synthesized a new cleavable carbene-generating reagent, starting with the bromination of trifluoroacetophenone, for use in photocrosslinking experiments in molecular biology. The reagent, detailed in their study, is significant for its application in molecular biology research (Kogon et al., 1992).
Synthesis of Aromatic Phenols
Rampey et al. (1999) described the synthesis of 2-(1-Phenyl-5-Phenyl or 5-Substituted Phenyl-1H-Pyrazol-3-Yl)Phenols using a method involving trilithiated 2′-Hydroxyacetophenone phenylhydrazone. This process is relevant for creating specific phenolic compounds with potential applications in various chemical industries (Rampey et al., 1999).
Antibacterial Agent Synthesis
Goto et al. (2009) synthesized derivatives of 2′,3′,4′-trihydroxy-2-phenylacetophenone and found that some derivatives showed antibacterial activities, specifically against Gram-positive strains. This finding is significant for the development of new antibacterial agents (Goto et al., 2009).
Material Science and Polymer Synthesis
Brink et al. (1994) synthesized a novel ‘3F’ fluorinated diamine monomer based on trifluoroacetophenone for creating fluorine-containing polyimides. These polyimides, characterized for their thermal stability and mechanical properties, are significant for applications in material science (Brink et al., 1994).
Safety And Hazards
Propiedades
IUPAC Name |
2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-8-4-7-12(10-13)14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTASBHDUYDOEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375146 |
Source


|
| Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3'-trifluoromethylacetophenone | |
CAS RN |
1533-04-6 |
Source


|
| Record name | 2-Phenyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

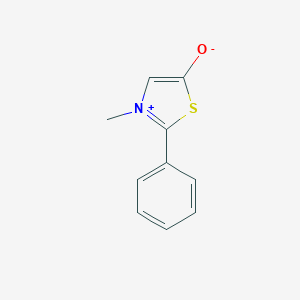
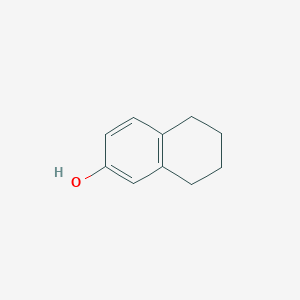
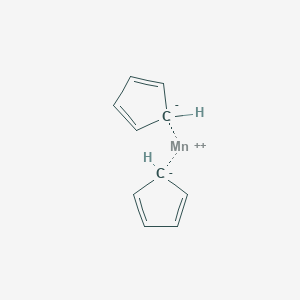

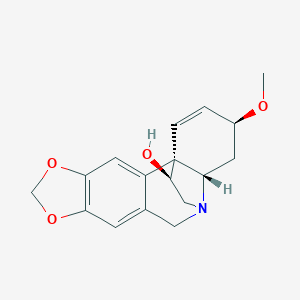
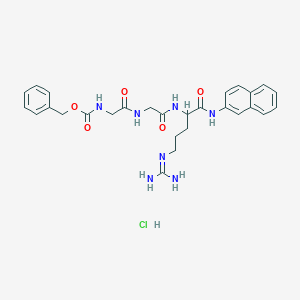
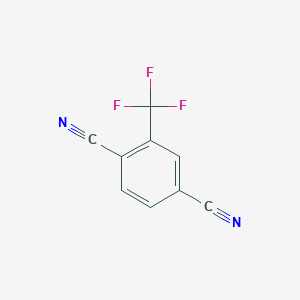
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
